cis-Anethole
Overview
Description
Cis-Anethole is a type of aromatic compound that occurs widely in nature and is widely used as a flavoring substance . It is a commercial flavor substance in baked goods, candy, ice cream, chewing gum, and alcoholic beverages .
Synthesis Analysis
Cis-Anethole can be synthesized by the decarboxylation of p-methoxy-β-methylcinnamic acid prepared from p-anisaldehyde and propionic anhydride by Perkin reaction .Molecular Structure Analysis
The molecular structure of cis-Anethole is C10H12O . The stereochemistry in the cationic polymerization of anethole was investigated to clarify the propagation mechanism .Chemical Reactions Analysis
The formation of cis-Anethole and various dimers as a result of the exposure of trans-Anethole to microporous solid acids (dealuminated HY zeolites), or UV-Vis irradiation was established by means of high resolution gas chromatography coupled to mass spectrometry .Physical And Chemical Properties Analysis
The molecular weight of Anethole is approximately 148.2 g/mol . It is a combustible material, but will not ignite readily .Scientific Research Applications
Anethole Isomerization and Dimerization
The transformation of trans-anethole to cis-anethole and various dimers has been studied under specific conditions like exposure to microporous solid acids or UV irradiation. This research is significant in understanding the chemical behavior of anethole under different environmental influences (Castro, Martínez, & Stashenko, 2010).
Antifungal Activity
cis-Anethole demonstrates antifungal properties, especially when derived from natural sources like Illicium verum fruit. Its efficacy against plant pathogenic fungi indicates potential use in natural fungicides for plant disease control (Huang et al., 2010).
Photoisomerization Quantum Yields
The photoisomerization of trans-anethole to cis-anethole has been quantitatively analyzed, revealing specific quantum yields. This research is important in the food industry, where anethole's stability and reactions to light are crucial factors (Castro Salazar, Martínez, & Stashenko, 2007).
Selective Isomerization in Ionic Liquids
Efforts to produce trans-anethole synthetically due to its industrial demand have led to research in selective isomerization processes, highlighting the challenges in avoiding the formation of the more toxic cis-isomer (Leal, Pazini, & Dupont, 2013).
Antimicrobial and Antifungal Mechanisms
The antifungal mechanism of anethole against various fungi has been explored. It has been found to induce cell death in fungi like Aspergillus fumigatus and Saccharomyces cerevisiae, highlighting its potential in antimicrobial applications (Fujita et al., 2014).
Enhancement of Solubility and Stability
Studies on encapsulating anethole with β-cyclodextrin have shown improvements in its solubility and stability, which are critical for its applications in food and pharmaceutical industries (Zhang et al., 2015).
Stability in Aniseed Spirits
Research on trans-anethole stability in commercial aniseed spirits under various storage conditions has significant implications for the food and beverage industry, especially concerning the production of undesirable compounds like cis-anethole (Vendramin, Pesce, & Vincenzi, 2021).
Antifungal Synergy
Investigations into the synergistic antifungal activity of anethole in combination with other compounds offer insights into new therapeutic strategies with reduced side effects for fungal infections (Tsukuda et al., 2021).
Implications for Neuroprotection and Bone Regeneration
Studies have explored the neuroprotective effects of trans-anethole on synaptic plasticity and cognitive impairment, suggesting potential applications in treating neurodegenerative diseases (Chang et al., 2022). Additionally, its role in promoting bone formation has been investigated, indicating its potential in bone regeneration applications (Shadamarshan et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methoxy-4-[(Z)-prop-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVINXPYWBROJD-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058651 | |
Record name | (Z)-Anethole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Anethole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Anethole, (Z)- | |
CAS RN |
25679-28-1, 4180-23-8 | |
Record name | cis-Anethole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25679-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-Anethole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025679281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-Anethole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-anethole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANETHOLE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78AWK1V4GL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Anethole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
22.5 °C | |
Record name | Anethole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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